molecular formula C15H22ClN3O B4423786 N-butyl-4-(2-chlorophenyl)-1-piperazinecarboxamide

N-butyl-4-(2-chlorophenyl)-1-piperazinecarboxamide

Cat. No. B4423786
M. Wt: 295.81 g/mol
InChI Key: BYPBBLMASRREHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives like "N-butyl-4-(2-chlorophenyl)-1-piperazinecarboxamide" typically involves multistep chemical processes, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis reactions. A notable method described involves the reaction of 2,6-dichloro-nitrobenzene and piperazine, yielding a total synthesis efficiency of 48.2% after several steps designed to introduce and modify functional groups specific to the target compound's structure (Quan, 2006).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including "this compound," is often elucidated using techniques like X-ray crystallography. These studies reveal the compound's crystalline structure, intermolecular interactions, and conformation within the crystal lattice. For example, studies on related compounds have shown how molecular geometry and substituent positioning influence overall stability and reactivity, providing insights into how similar analysis could be applied to our target compound (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "this compound" can be influenced by the presence of functional groups, such as the piperazine ring and the carboxamide moiety. These functional groups participate in various chemical reactions, including nucleophilic substitutions and hydrogen bond formation, which are critical for the compound's biological and pharmacological properties. Research into similar piperazine compounds has demonstrated a broad range of substrate profiles and reactivity towards different chemical agents, underscoring the importance of the structural elements in determining chemical behavior (Wang et al., 2006).

Physical Properties Analysis

The physical properties of "this compound," such as solubility, melting point, and crystalline form, are pivotal for its application in various scientific and industrial contexts. These properties are determined by the compound's molecular structure and intermolecular forces. Studies on analogous compounds provide valuable data on how structural variations influence physical characteristics, contributing to our understanding of the physical behavior of such complex molecules (Kulkarni et al., 2016).

Chemical Properties Analysis

The chemical properties of "this compound" include its acidity, basicity, reactivity towards other chemical agents, and its role in catalysis or as an intermediate in organic synthesis. The piperazine core often imparts basic properties, engaging in protonation-deprotonation equilibria, which are essential for understanding the compound's behavior in biological systems and synthetic reactions. Research into related piperazine-based catalysts highlights the influence of the molecule's framework on its catalytic efficiency and selectivity, offering insights into potential applications of our target compound in catalysis and synthesis (Wang et al., 2006).

properties

IUPAC Name

N-butyl-4-(2-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-2-3-8-17-15(20)19-11-9-18(10-12-19)14-7-5-4-6-13(14)16/h4-7H,2-3,8-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPBBLMASRREHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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